Cas no 2106540-07-0 (1-[(3S)-piperidin-3-yl]butan-1-one)

1-[(3S)-Piperidin-3-yl]butan-1-one is a chiral ketone derivative featuring a piperidine scaffold, which is of significant interest in pharmaceutical and synthetic chemistry. The (3S)-stereochemistry provides a stereoselective handle for asymmetric synthesis, making it a valuable intermediate in the development of bioactive compounds. Its structural motif is commonly utilized in the synthesis of alkaloids, receptor ligands, and other pharmacologically relevant molecules. The compound’s well-defined chirality and functional group compatibility enhance its utility in precision organic transformations. High purity and stability under standard conditions further support its application in research and industrial settings, particularly in medicinal chemistry and drug discovery.
1-[(3S)-piperidin-3-yl]butan-1-one structure
2106540-07-0 structure
Product name:1-[(3S)-piperidin-3-yl]butan-1-one
CAS No:2106540-07-0
MF:C9H17NO
MW:155.237382650375
CID:5843622
PubChem ID:93689998

1-[(3S)-piperidin-3-yl]butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2106540-07-0
    • 1-[(3S)-piperidin-3-yl]butan-1-one
    • EN300-798544
    • Inchi: 1S/C9H17NO/c1-2-4-9(11)8-5-3-6-10-7-8/h8,10H,2-7H2,1H3/t8-/m0/s1
    • InChI Key: CAPLMHXCNFXCCR-QMMMGPOBSA-N
    • SMILES: O=C(CCC)[C@@H]1CNCCC1

Computed Properties

  • Exact Mass: 155.131014166g/mol
  • Monoisotopic Mass: 155.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1Ų
  • XLogP3: 0.8

1-[(3S)-piperidin-3-yl]butan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-798544-10.0g
1-[(3S)-piperidin-3-yl]butan-1-one
2106540-07-0 95%
10.0g
$3929.0 2024-05-21
Enamine
EN300-798544-1.0g
1-[(3S)-piperidin-3-yl]butan-1-one
2106540-07-0 95%
1.0g
$914.0 2024-05-21
Enamine
EN300-798544-2.5g
1-[(3S)-piperidin-3-yl]butan-1-one
2106540-07-0 95%
2.5g
$1791.0 2024-05-21
Enamine
EN300-798544-0.5g
1-[(3S)-piperidin-3-yl]butan-1-one
2106540-07-0 95%
0.5g
$877.0 2024-05-21
Enamine
EN300-798544-5.0g
1-[(3S)-piperidin-3-yl]butan-1-one
2106540-07-0 95%
5.0g
$2650.0 2024-05-21
Enamine
EN300-798544-0.25g
1-[(3S)-piperidin-3-yl]butan-1-one
2106540-07-0 95%
0.25g
$840.0 2024-05-21
Enamine
EN300-798544-0.05g
1-[(3S)-piperidin-3-yl]butan-1-one
2106540-07-0 95%
0.05g
$768.0 2024-05-21
Enamine
EN300-798544-0.1g
1-[(3S)-piperidin-3-yl]butan-1-one
2106540-07-0 95%
0.1g
$804.0 2024-05-21

Additional information on 1-[(3S)-piperidin-3-yl]butan-1-one

Professional Introduction to Compound with CAS No. 2106540-07-0 and Product Name: 1-[(3S)-piperidin-3-yl]butan-1-one

The compound identified by the CAS number 2106540-07-0 and the product name 1-[(3S)-piperidin-3-yl]butan-1-one represents a significant advancement in the field of medicinal chemistry, particularly in the design and development of novel pharmacological agents. This compound belongs to a class of molecules characterized by a piperidine scaffold, which is a common structural motif in many bioactive molecules due to its ability to mimic the conformational flexibility of biological systems and its favorable pharmacokinetic properties.

1-[(3S)-piperidin-3-yl]butan-1-one has garnered considerable attention in recent years due to its potential therapeutic applications. The stereochemical configuration at the piperidine ring, specifically the (3S) configuration, plays a crucial role in determining the biological activity and selectivity of the compound. This chirality is often a critical factor in drug design, as it can significantly influence how a molecule interacts with biological targets, including enzymes and receptors.

In the realm of drug discovery, the development of chiral auxiliaries and catalysts has enabled more precise control over stereochemistry, leading to the synthesis of enantiomerically pure compounds like 1-[(3S)-piperidin-3-yl]butan-1-one. The synthesis of such compounds often involves advanced organic transformations, including asymmetric hydrogenation and stereoselective functionalization, which are areas of active research and innovation.

Recent studies have highlighted the importance of 1-[(3S)-piperidin-3-yl]butan-1-one in the context of central nervous system (CNS) disorders. The piperidine moiety is known to interact with various neurotransmitter systems, making it a valuable scaffold for developing treatments for conditions such as depression, anxiety, and neurodegenerative diseases. The (3S) configuration has been shown to enhance binding affinity and reduce off-target effects compared to its enantiomer, underscoring the significance of stereochemical control in medicinal chemistry.

Moreover, computational modeling and molecular dynamics simulations have been instrumental in understanding the interactions between 1-[(3S)-piperidin-3-yl]butan-1-one and its biological targets. These studies have provided insights into how the compound's structure influences its binding affinity and selectivity, which are critical factors in drug design. By leveraging computational tools, researchers can optimize the molecular structure to improve pharmacological properties, such as solubility, bioavailability, and metabolic stability.

The pharmacological profile of 1-[(3S)-piperidin-3-yl]butan-1-one has been extensively evaluated through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to modulate key neurotransmitter receptors, such as serotonin receptors (5-HT), dopamine receptors (D2), and norepinephrine receptors (α2). These interactions suggest potential therapeutic applications in treating CNS disorders by targeting specific neurotransmitter systems.

In vivo studies have further supported these findings by demonstrating that 1-[(3S)-piperidin-3-yl]butan-1-one exhibits significant behavioral effects relevant to CNS disorders. For instance, animal models have shown that this compound can attenuate symptoms associated with depression and anxiety by modulating serotoninergic pathways. Additionally, preclinical trials have indicated that it may have neuroprotective properties, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of 1-[(3S)-piperidin-3-yl]butan-1-one involves several key steps that highlight modern synthetic methodologies. The stereoselective introduction of the (3S) configuration at the piperidine ring is achieved through asymmetric synthesis techniques, which often employ chiral catalysts or auxiliaries. These methods not only provide high enantiomeric purity but also offer scalable routes for producing pharmaceutical quantities of the compound.

Recent advancements in synthetic chemistry have enabled more efficient and sustainable approaches to constructing complex molecular frameworks like those found in 1-(R/S)-substituted piperidine derivatives. Techniques such as flow chemistry and microwave-assisted synthesis have reduced reaction times and improved yields while minimizing waste generation. These innovations align with the growing emphasis on green chemistry principles in pharmaceutical research.

The biological activity of 1-(R/S)-substituted piperidine derivatives, including 1-[(3S)]-butanone, is influenced by various factors beyond stereochemistry. Functional groups attached to the piperidine ring can modulate electronic properties, solubility, and metabolic stability. Researchers are exploring different substituents to optimize these properties while maintaining high binding affinity for biological targets.

Computational chemistry has played a pivotal role in guiding these efforts by providing predictive models for molecular interactions. Machine learning algorithms have been trained on large datasets of bioactive molecules to predict how different structural modifications will affect biological activity. This approach has accelerated drug discovery pipelines by allowing researchers to prioritize promising candidates for experimental validation.

The development of novel pharmacological agents like [CAS No 2106540] requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and computer scientists. By integrating experimental data with computational models, researchers can gain comprehensive insights into how molecules interact with biological systems at both molecular and systems levels.

Future research directions for [CAS No 2106540] include exploring its potential as an intermediate in multi-step syntheses targeting other bioactive molecules or developing derivatives with enhanced pharmacological profiles through structure-based drug design approaches.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.